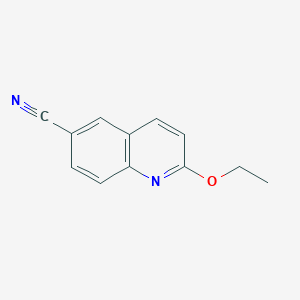

2-ethoxyquinoline-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJXYKRBXYADHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)C=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxyquinoline 6 Carbonitrile and Its Precursors

Historical and Classical Synthetic Approaches to Quinoline (B57606) Derivatives Relevant to 2-ethoxyquinoline-6-carbonitrile

The foundational quinoline core can be assembled through several historically significant named reactions, which typically involve the condensation and cyclization of aniline (B41778) derivatives with three-carbon units. These methods, while classic, remain relevant for producing substituted quinoline precursors.

The Skraup synthesis , developed in 1880, is a cornerstone for quinoline preparation. iipseries.org It involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orguop.edu.pk The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline ring. iipseries.orguop.edu.pkvedantu.com To prepare a precursor for this compound, one might start with an appropriately substituted aniline, such as 4-aminobenzonitrile, to install the cyano group at the 6-position from the outset.

The Doebner-von Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. iipseries.org This method allows for the synthesis of quinolines with substituents on the pyridine (B92270) ring.

The Friedländer synthesis offers another route, involving the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as acetaldehyde. uop.edu.pkvedantu.com This method is particularly useful for creating 2- and 3-substituted quinolines.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.orgwikipedia.org This reaction first forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.org

These classical methods are summarized in the table below.

| Classical Synthesis | Reactants | Key Features | Relevance to Precursors |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Forms the basic quinoline ring; can be violent. iipseries.orguop.edu.pk | Use of p-substituted anilines (e.g., 4-aminobenzonitrile) can install the C6-substituent. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl, Acid | A more versatile modification of the Skraup reaction. iipseries.org | Allows for varied substitution patterns on the resulting quinoline. |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, α-Methylene Carbonyl | Good for 2,3-disubstituted quinolines. uop.edu.pkvedantu.com | A potential route if starting materials are readily available. |

| Combes Synthesis | Aniline, β-Diketone, Acid | Yields 2,4-disubstituted quinolines. iipseries.orgwikipedia.org | Useful for building a quinoline core with substituents at the 2- and 4-positions. |

Modern Synthetic Strategies for Constructing the this compound Core

Modern synthetic chemistry provides more sophisticated and often milder methods for both constructing the quinoline heterocycle and introducing the specific functional groups required for this compound.

Cyclization and Annulation Reactions in Quinoline Formation

Contemporary strategies for forming the quinoline skeleton often rely on metal-catalyzed annulation reactions, offering high efficiency and control. These methods construct the heterocyclic ring through various cycloaddition pathways. Examples include [4+2] annulation reactions between arynes and nitrones catalyzed by gold, and copper-catalyzed [3+2+1] or [4+1+1] annulations. mdpi.com Other advanced approaches include photo-induced oxidative cyclization and the use of superacids like trifluoromethanesulfonic acid (TFA) to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com These modern techniques provide access to polysubstituted quinolines that can serve as advanced precursors. mdpi.com

Functional Group Interconversion and Substitution Reactions on Precursor Quinolines

A common and highly effective strategy for synthesizing this compound involves the stepwise functionalization of a pre-formed quinoline ring. This typically involves preparing a di-halogenated quinoline, such as 2-chloro-6-bromoquinoline, and then sequentially substituting the halogens.

Introduction of the Ethoxy Group: The ethoxy group is typically introduced at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction. The C2 and C4 positions of the quinoline ring are electron-deficient and thus activated for attack by nucleophiles. uop.edu.pkquora.com A 2-chloroquinoline (B121035) derivative is an excellent substrate for this transformation. The reaction with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) or DMF displaces the chloride to form the 2-ethoxyquinoline (B1605111) ether. nih.gov

Introduction of the Carbonitrile Group: The carbonitrile group at the C6 position is generally installed by converting another functional group, most commonly a halogen.

From a Halogen (Rosenmund-von Braun Reaction): The classical Rosenmund-von Braun reaction involves heating an aryl halide (e.g., 6-bromoquinoline) with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures in a polar solvent to produce the corresponding nitrile. wikipedia.orgorganic-chemistry.orgchem-station.com

From a Halogen (Palladium-Catalyzed Cyanation): More modern approaches utilize palladium catalysis, which allows for milder reaction conditions and greater functional group tolerance. nih.govorganic-chemistry.org Aryl bromides or chlorides can be converted to nitriles using a palladium catalyst, a suitable ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov The latter is favored for being significantly less toxic. nih.gov

From an Amine (Sandmeyer Reaction): An alternative, though often less utilized route, is the Sandmeyer reaction. This would involve the diazotization of 6-aminoquinoline (B144246) with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide solution to yield the nitrile.

Cross-Coupling Methodologies for Carbonitrile and Ethoxy Group Introduction

Cross-coupling reactions are powerful tools in modern synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Carbonitrile Group Introduction: As mentioned, the palladium-catalyzed cyanation of an aryl halide like 6-bromoquinoline (B19933) is a premier example of a cross-coupling reaction. researchgate.net These reactions proceed via a catalytic cycle involving a Pd(0)/Pd(II) couple and have been extensively developed with a wide array of ligands and cyanide sources to improve efficiency and reproducibility. nih.govresearchgate.net

Ethoxy Group Introduction: While direct SNAr is common for the 2-position, C-O cross-coupling reactions, analogous to the well-known Buchwald-Hartwig amination, can also be employed. wikipedia.orgorganic-chemistry.org These palladium-catalyzed reactions can couple alcohols with aryl halides to form aryl ethers. This would involve reacting a 2-haloquinoline with ethanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The table below outlines common conditions for these key functional group introductions.

| Transformation | Method | Reagents & Conditions | Typical Precursor |

| C6-Br → C6-CN | Rosenmund-von Braun | CuCN, polar solvent (e.g., DMF), 150-250 °C. wikipedia.orgthieme-connect.de | 6-Bromoquinoline |

| C6-Br/Cl → C6-CN | Pd-Catalyzed Cyanation | Pd catalyst (e.g., Pd(OAc)₂), ligand, cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂), solvent, heat. nih.govorganic-chemistry.orgnih.gov | 6-Bromo/chloroquinoline |

| C2-Cl → C2-OEt | Nucleophilic Substitution | NaOEt, Ethanol or DMF, heat. nih.gov | 2-Chloroquinoline |

| C2-Cl → C2-OEt | C-O Cross-Coupling | Pd catalyst, phosphine ligand, base, Ethanol. organic-chemistry.org | 2-Chloroquinoline |

Mechanistic Studies of this compound Synthesis

Specific mechanistic studies for the complete synthesis of this compound are not prevalent; however, the mechanisms of the individual, key transformations are well-established.

The synthesis of the quinoline core via a classical route like the Skraup synthesis begins with the acid-catalyzed dehydration of glycerol to acrolein. This is followed by a 1,4-conjugate addition of the aniline nitrogen to the acrolein, acid-catalyzed cyclization onto the aromatic ring (electrophilic aromatic substitution), dehydration, and finally, oxidation to yield the aromatic quinoline system. uop.edu.pk

The Rosenmund-von Braun reaction is thought to proceed through the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the aryl nitrile product, regenerating a Cu(I) species. organic-chemistry.org

The palladium-catalyzed cyanation follows the standard cross-coupling catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond (e.g., at C6 of the quinoline) to form a Pd(II) complex.

Transmetalation/Anion Exchange: The halide on the palladium is exchanged for a cyanide group from the cyanide source.

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the active Pd(0) catalyst. researchgate.net

The nucleophilic aromatic substitution to introduce the ethoxy group at C2 proceeds via an addition-elimination mechanism. The ethoxide nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance. In the subsequent, rapid elimination step, the chloride leaving group is expelled, and the aromaticity of the quinoline ring is restored. libretexts.org

Chemo- and Regioselectivity in the Synthesis of this compound

The successful synthesis of this compound hinges on controlling selectivity at several stages.

Regioselectivity:

During Ring Formation: When using a substituted aniline in a classical synthesis like the Skraup or Combes reaction, the cyclization step's regiochemistry is critical. For example, using 3-methoxyaniline can lead to mixtures of 5- and 7-substituted quinolines. wikipedia.org

During Functionalization: The inherent reactivity of the quinoline ring dictates the position of substitution. Electrophilic substitutions (nitration, sulfonation) occur on the benzene (B151609) ring, primarily at the C5 and C8 positions. uop.edu.pk Conversely, nucleophilic substitutions preferentially occur at the electron-poor C2 and C4 positions. uop.edu.pkquora.com This inherent regioselectivity is exploited to introduce the ethoxy group specifically at C2 from a 2-chloro precursor. Functionalizing the C6 position relies on a pre-installed group at that position, either from the initial aniline or through a directed metalation strategy. acs.org

Chemoselectivity: When a precursor containing multiple reactive sites is used, such as 2-chloro-6-bromoquinoline, the choice of reagents and reaction sequence is crucial.

The C2-Cl bond is highly activated towards nucleophilic substitution by alkoxides.

The C6-Br bond is more suitable for metal-catalyzed cross-coupling reactions.

A plausible synthetic sequence would involve the selective nucleophilic substitution of the 2-chloro group with sodium ethoxide first. The resulting 2-ethoxy-6-bromoquinoline would then undergo a palladium-catalyzed cyanation to install the carbonitrile group at C6. Performing the reactions in this order prevents the ethoxide from potentially reacting at the C6 position and leverages the distinct reactivity of the two different halogen atoms at their respective positions on the quinoline scaffold. The conditions for each step must be chosen to be compatible with the functional group already present on the molecule.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of quinoline derivatives, including this compound, aims to mitigate the environmental impact of traditional chemical processes. These often rely on harsh conditions, toxic reagents, and volatile organic solvents. By embracing greener alternatives, chemists can develop more sustainable and economically viable synthetic routes.

A primary tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, or those conducted in aqueous media, represent a significant step towards this goal. For the synthesis of the quinoline core, which is central to this compound, various methods have been developed that avoid traditional organic solvents.

One of the most common approaches to quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov Research has shown that this reaction can be effectively carried out under solvent-free conditions, often with the aid of a solid-supported catalyst. nih.gov For instance, a study on the Friedländer synthesis of polysubstituted quinolines demonstrated high yields when conducted without a solvent at elevated temperatures. nih.gov The use of water as a solvent is another environmentally benign alternative. nih.gov Water is non-toxic, non-flammable, and readily available. Several catalytic systems have been developed that are active in aqueous media for the synthesis of quinoline and its derivatives. acs.org

The choice of solvent can significantly impact reaction efficiency. While some reactions proceed effectively in water or ethanol, others show higher yields under solvent-free conditions. nih.gov The table below illustrates the effect of different solvents on a representative Friedländer synthesis.

Table 1: Effect of Solvent on a Representative Friedländer Quinoline Synthesis

| Solvent | Yield (%) |

|---|---|

| Solvent-Free | 97 |

| Ethanol | 60 |

| Methanol (B129727) | 55 |

| DMF | 40 |

| Toluene | < 30 |

| Acetonitrile (B52724) | < 30 |

Data adapted from a study on g-C3N4-catalyzed Friedländer synthesis. nih.gov

For the synthesis of a precursor to this compound, such as a substituted 2-aminoaryl ketone, similar solvent-free or aqueous approaches can be envisioned.

The use of alternative energy sources like microwave irradiation and visible light can significantly enhance the efficiency and greenness of chemical transformations.

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comnih.gov The synthesis of various quinoline derivatives has been successfully achieved using microwave irradiation. nih.govnih.govdavidpublisher.com For example, the Skraup synthesis of quinolines, a traditionally harsh reaction, has been made more efficient and less hazardous through the application of microwave heating. mdpi.com A study reported the rapid and efficient synthesis of 2-vinylquinolines via a microwave-assisted olefination of 2-methylquinoline. nih.gov This approach could potentially be adapted for the introduction of substituents on the quinoline ring of this compound precursors.

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 4 hours | ~35-45 |

| Microwave Irradiation | 10 seconds | 33-45 |

Data adapted from a study on the synthesis of 2-quinolinone-fused γ-lactones. nih.gov

Photocatalytic Methods: Visible-light photocatalysis has gained significant attention as a green and sustainable method for driving chemical reactions. rsc.org This technique utilizes light energy to generate reactive intermediates, often under mild conditions. rsc.org The synthesis of quinolines and their derivatives has been achieved through various photocatalytic pathways. researchgate.netnih.govacs.org For instance, researchers have developed a photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides using visible light, which is highly atom-economical and avoids the use of harsh reagents. rsc.org Another study demonstrated the synthesis of quinoline derivatives from anilines and aldehydes using a dual-catalyst system under visible light, producing hydrogen gas as the only byproduct. nih.govacs.org Iron-catalyzed, visible-light-driven reactions have also been employed for the functionalization of quinoline rings. mdpi.com

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts and other recyclable systems offer significant advantages in terms of activity, selectivity, and ease of separation and reuse.

Nanocatalysis: Nanomaterials possess unique properties, such as a high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. acs.org Various nanocatalysts have been successfully employed in the synthesis of quinoline derivatives. acs.orgnih.gov These include magnetic nanoparticles, which can be easily recovered from the reaction mixture using an external magnet. nih.gov For example, CuFe2O4 nanoparticles have been used as a magnetically recoverable and reusable catalyst for the synthesis of quinoline derivatives in aqueous media. acs.org Nickel oxide nanoparticles have also been utilized for the one-pot synthesis of quinolines from 2-aminobenzophenone (B122507) and carbonyl compounds. nih.gov

Table 3: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Reaction Type | Key Advantages |

|---|---|---|

| CuFe2O4 | Friedländer Annulation | Magnetically recoverable, reusable, active in aqueous media |

| NiO | One-pot synthesis | Good to high yields, suitable for various carbonyl compounds |

| Fe3O4@SiO2/Isoniazid/Cu(II) | Multicomponent Reaction | Magnetically recoverable, efficient |

Information sourced from reviews on nanocatalyzed quinoline synthesis. acs.orgnih.gov

Recyclable Catalytic Systems: Beyond magnetic nanoparticles, other recyclable catalytic systems are being explored for quinoline synthesis. Catalysts immobilized on solid supports, such as polymers or silica, can be easily filtered and reused. researchgate.net For example, a Cp2ZrCl2 catalyst supported on MCM-41 has been shown to be effective and recyclable for the synthesis of quinoline derivatives from anilines and aldehydes. researchgate.net Similarly, a Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been developed as a metal-free, heterogeneous catalyst for the Friedländer synthesis, demonstrating excellent recyclability for up to six cycles with only a marginal drop in activity. nih.gov The development of such robust and reusable catalysts is crucial for the sustainable production of this compound and other valuable chemical compounds.

Chemical Reactivity and Transformation Pathways of 2 Ethoxyquinoline 6 Carbonitrile

Reactions of the Nitrile Group in 2-ethoxyquinoline-6-carbonitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations. Its reactivity is analogous to that of a carbonyl group, with the carbon atom being electrophilic and susceptible to nucleophilic attack.

Nucleophilic Addition Reactions to the Carbonitrile

Nucleophilic addition to the nitrile group is a fundamental reaction pathway. Strong nucleophiles can add directly to the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine anion. This intermediate can then be protonated to yield an imine or undergo further reaction. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react with this compound to form, after acidic workup, the corresponding ketones.

Weaker nucleophiles, such as water and alcohols, generally require acid catalysis to enhance the electrophilicity of the nitrile carbon through protonation of the nitrogen atom.

Reduction and Oxidation Reactions of the Carbonitrile Moiety

The nitrile group can be readily reduced to a primary amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. Alternatively, catalytic hydrogenation can also be employed for this reduction.

The oxidation of the nitrile group itself is not a common transformation. However, the quinoline (B57606) ring can be susceptible to oxidation under certain conditions, which could indirectly affect the nitrile group.

Hydrolysis and Related Transformations of the Nitrile

The hydrolysis of the nitrile group in this compound is a significant transformation that leads to the formation of a carboxylic acid. This reaction can be carried out under either acidic or basic conditions and typically proceeds via an amide intermediate. jst.go.jp

Under acidic conditions, the nitrile is heated with a strong acid like sulfuric acid. The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water.

In a study on the closely related quinoline-2-carbonitrile (B74147), it was observed that hydrolysis with acid primarily yields the corresponding amide, with only a small amount of the carboxylic acid being formed. jst.go.jp This suggests that the hydrolysis of this compound under acidic conditions might also favor the formation of 2-ethoxyquinoline-6-carboxamide.

Under basic conditions, the nitrile is heated with a strong base such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon directly. The initial product is the carboxylate salt, which upon acidification yields the carboxylic acid. The study on quinoline-2-carbonitrile indicated that alkaline hydrolysis leads to a greater proportion of the carboxylic acid compared to acidic hydrolysis. jst.go.jp

| Reaction | Reagents | Expected Major Product | Reference |

| Acidic Hydrolysis | Dilute H2SO4, Heat | 2-ethoxyquinoline-6-carboxamide | jst.go.jp |

| Alkaline Hydrolysis | NaOH, Heat, then H3O+ | 2-ethoxyquinoline-6-carboxylic acid | jst.go.jp |

Reactivity of the Ethoxy Group in this compound

The ethoxy group at the 2-position of the quinoline ring is an ether linkage and exhibits the characteristic reactivity of this functional group, primarily involving cleavage of the carbon-oxygen bond.

Ether Cleavage and Exchange Reactions

The cleavage of the ethoxy group in this compound is expected to occur under strongly acidic conditions, typically with hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgub.eduquimicaorganica.org The reaction proceeds via protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). The halide ion then acts as a nucleophile, attacking the carbon of the ethyl group in an SN2 reaction to yield ethyl halide and 2-hydroxyquinoline-6-carbonitrile.

Due to the stability of the aryl-oxygen bond, the cleavage is expected to exclusively produce the hydroxyquinoline derivative and the corresponding ethyl halide. Cleavage resulting in an aryl halide and ethanol (B145695) is not favored.

| Reaction | Reagents | Expected Products | Reference |

| Ether Cleavage | Excess HI or HBr, Heat | 2-hydroxyquinoline-6-carbonitrile and Ethyl iodide/bromide | wikipedia.orgub.eduquimicaorganica.org |

Ether exchange reactions, where the ethoxy group is replaced by another alkoxy group, are also possible but generally require specific catalysts and conditions.

Functional Group Interconversions at the Ethoxy Moiety

Direct functional group interconversion of the ethoxy group without its cleavage is not a common reaction pathway. However, the initial product of ether cleavage, 2-hydroxyquinoline-6-carbonitrile, possesses a hydroxyl group that can be further functionalized. This hydroxyl group can be converted into other functional groups through various standard organic transformations, providing a route to a wider range of substituted quinoline derivatives.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The reactivity of the quinoline ring in this compound towards aromatic substitution is dictated by the electronic properties of its constituent rings and the directing effects of its substituents. The quinoline system consists of a relatively electron-rich benzene (B151609) ring fused to an electron-deficient pyridine (B92270) ring. tutorsglobe.comresearchgate.net

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the aromatic ring, replacing a hydrogen atom. The presence of substituents on the ring significantly influences the reaction's rate and regioselectivity. libretexts.orgunizin.org In this compound, the ethoxy group at the C-2 position is an activating group, donating electron density to the ring system, while the carbonitrile group at the C-6 position is a deactivating group, withdrawing electron density.

The basic nitrogen atom in the quinoline ring reacts with acids and Lewis acids to form quinolinium salts. tutorsglobe.comuop.edu.pk Electrophilic substitution can occur on either the neutral quinoline molecule or the corresponding quinolinium cation, with the latter being significantly less reactive. tutorsglobe.com Generally, electrophilic substitution on quinoline occurs on the benzene ring, primarily at the C-5 and C-8 positions. tutorsglobe.comresearchgate.netuop.edu.pk

The directing effects of the substituents in this compound are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| Ethoxy (-OEt) | C-2 | Activating | Ortho, Para |

| Carbonitrile (-CN) | C-6 | Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. quimicaorganica.orgnih.gov The electron-deficient nature of the pyridine ring in quinoline makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. tutorsglobe.comresearchgate.netquimicaorganica.org The presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic substitution. nih.gov

In this compound, the electron-withdrawing carbonitrile group at C-6 enhances the electrophilicity of the carbocyclic ring, but nucleophilic substitution typically favors the heterocyclic ring. While the ethoxy group at C-2 could potentially act as a leaving group under harsh conditions, direct nucleophilic substitution at this position is a plausible transformation. For example, halogenated quinolines at the C-2 and C-4 positions readily undergo nucleophilic substitution. quimicaorganica.org Reactions such as amination with sodamide or hydroxylation with potassium hydroxide have been reported for unsubstituted quinoline, yielding 2-aminoquinoline (B145021) and 2-hydroxyquinoline (B72897), respectively. uop.edu.pk

C-H Functionalization of the Quinoline Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like quinoline. mdpi.comnih.gov These methods, often catalyzed by transition metals, allow for the introduction of a wide range of functional groups at various positions on the quinoline ring, sometimes with regioselectivity that is difficult to achieve through classical methods. mdpi.comnih.gov

Recent advances have enabled the site-selective functionalization of nearly all positions of the quinoline core. mdpi.com For instance, palladium-catalyzed C-2 heteroarylation of quinoline N-oxides has been achieved. mdpi.com The functionalization of distal positions, such as C-3, C-4, C-5, and C-8, has also been successfully demonstrated using various catalytic systems. nih.govrsc.org

Potential C-H functionalization strategies for this compound could include:

C-8 Functionalization: Utilizing the nitrogen atom as a directing group, transition metal-catalyzed C-H activation at the C-8 position is a well-established method for quinolines. rsc.org

Distal C-H Functionalization: More recent methods have allowed for the functionalization of positions further from the nitrogen atom, which could potentially be applied to the C-3, C-4, or C-5 positions of this compound. nih.gov

Functionalization of the Benzene Ring: The C-5, C-7, and C-8 positions on the benzene ring could be targeted for functionalization, potentially influenced by the electronic effects of the existing substituents.

The table below summarizes some examples of regioselective C-H functionalization of the quinoline scaffold.

| Position | Functionalization Type | Catalyst/Reagent Example |

| C-2 | Heteroarylation | Pd(OAc)₂ / Ag₂CO₃ |

| C-4 | Borylation | Iridium catalyst |

| C-8 | Allylation | Rhodium catalyst |

Derivatization Strategies for this compound and its Analogs

The functional groups present in this compound, namely the ethoxy and carbonitrile groups, offer several avenues for derivatization to create a library of new compounds.

Transformations of the Carbonitrile Group: The carbonitrile (nitrile) group is a versatile functional group that can be converted into various other functionalities:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (quinoline-6-carboxylic acid derivative).

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (6-(aminomethyl)quinoline derivative).

Addition Reactions: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

Transformations of the Ethoxy Group: The ethoxy group can also be a site for chemical modification:

Ether Cleavage: The ethyl ether can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding 2-hydroxyquinoline (or its tautomeric 2-quinolone form).

The synthesis of various substituted quinolines is an active area of research, with numerous methods available for creating analogs. organic-chemistry.org For example, quinoline-3-carbonitrile derivatives have been synthesized via one-pot multicomponent reactions. nih.govscilit.com Similarly, quinoline-4-carboxylic acid derivatives have been prepared and studied for their properties. ui.ac.id These synthetic strategies could potentially be adapted for the synthesis of analogs of this compound.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics and thermodynamics provides valuable insights into the feasibility, rate, and equilibrium position of chemical transformations. For quinoline derivatives, these analyses can help in understanding reaction mechanisms and optimizing reaction conditions.

A computational study on the thermal decomposition of quinoline indicates that the initiation step is the ejection of a hydrogen atom from the pyridine ring. elte.hu The kinetics of hydrodenitrogenation of quinoline have also been studied, revealing a complex reaction network. acs.org

In the context of electrophilic substitution on quinoline, the reaction can be under either kinetic or thermodynamic control. A notable example is the sulfonation of quinoline. At lower temperatures, the reaction is kinetically controlled, yielding the 8-sulfonic acid. At higher temperatures, the thermodynamically more stable 6-sulfonic acid is the major product, as the 8-isomer rearranges. youtube.com This demonstrates how reaction conditions can influence the outcome of a reaction involving the quinoline scaffold.

The table below presents a conceptual summary of factors influencing the kinetics and thermodynamics of reactions on the this compound scaffold.

| Reaction Type | Kinetic Factors | Thermodynamic Factors |

| Electrophilic Substitution | Activation energy influenced by substituents; steric hindrance at certain positions. | Relative stability of isomeric products (e.g., 5- vs. 8-substituted). |

| Nucleophilic Substitution | Nucleophilicity of the reagent; electrophilicity of the substitution site. | Stability of the resulting product and leaving group. |

| C-H Functionalization | Catalyst efficiency; directing group ability. | Strength of the newly formed bond. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For 2-ethoxyquinoline-6-carbonitrile, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the ethoxy group protons, and any protons on adjacent carbons. The chemical shifts (δ) and coupling constants (J) would elucidate the substitution pattern and connectivity. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their relative positions. The ethoxy group would present as a characteristic triplet and quartet pattern in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts would differentiate between aromatic, aliphatic, and nitrile carbons. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 110-125 ppm. The carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm), while the ethoxy group carbons would be found further upfield.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This is a generalized prediction and actual experimental values may vary.)

¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 | d | 1H | H-5 |

| ~7.9 | dd | 1H | H-7 |

| ~7.8 | d | 1H | H-8 |

| ~7.5 | d | 1H | H-4 |

| ~6.9 | d | 1H | H-3 |

| 4.55 | q | 2H | -OCH₂CH₃ |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~162.0 | C-2 |

| ~148.0 | C-8a |

| ~144.0 | C-4 |

| ~133.0 | C-7 |

| ~130.0 | C-5 |

| ~128.0 | C-8 |

| ~122.0 | C-4a |

| ~119.0 | C-6 |

| ~118.5 | -CN |

| ~108.0 | C-3 |

| 62.0 | -OCH₂CH₃ |

Mass Spectrometry Techniques in the Investigation of Fragmentation Patterns and Molecular Identity

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₀N₂O), the expected exact mass would be a key identifier.

Under electron ionization (EI), the molecule would likely undergo fragmentation through several pathways. Common fragmentation patterns for quinoline derivatives include the loss of the ethoxy group (-OC₂H₅) and cleavage of the quinoline ring system. The nitrile group could also influence the fragmentation cascade. Analysis of these fragment ions helps to confirm the proposed structure.

Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₂H₄]⁺ |

| 153 | [M - OC₂H₅]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. The C-O stretching of the ethoxy group would appear in the 1250-1050 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is also Raman active and often produces a strong signal. The symmetric breathing vibrations of the quinoline ring system are typically strong in the Raman spectrum, providing a characteristic fingerprint for the aromatic core.

Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2980 | Aliphatic C-H Stretch |

| ~2230 | C≡N Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1240 | Aryl-O Stretch |

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to study the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring in this compound is expected to give rise to characteristic absorption bands in the UV region. These absorptions correspond to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity. While many quinoline derivatives are fluorescent, the emission properties of this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as π-π stacking or hydrogen bonding. Such an analysis would confirm the planarity of the quinoline ring and the conformation of the ethoxy group.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, would be a primary method for determining the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, likely with a UV detector set to a wavelength where the compound strongly absorbs. The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction that produces this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. The retention factor (Rf) value would be a characteristic property of the compound in that specific solvent system.

Computational and Theoretical Studies of 2 Ethoxyquinoline 6 Carbonitrile

Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.orgarabjchem.orgresearchgate.net A smaller gap generally suggests higher reactivity and a greater propensity for intramolecular charge transfer. rsc.org

For quinoline (B57606) derivatives, the distribution of HOMO and LUMO is typically spread across the quinoline ring system. rsc.orgresearchgate.net In the case of 2-ethoxyquinoline-6-carbonitrile, the ethoxy group at the 2-position, being an electron-donating group, is expected to influence the electron density of the HOMO. Conversely, the electron-withdrawing nature of the nitrile group at the 6-position would likely lead to a lower energy LUMO, with significant electron density localized in its vicinity. This donor-acceptor characteristic is anticipated to reduce the HOMO-LUMO gap, thereby enhancing the molecule's reactivity. rsc.org

Studies on various substituted quinolines have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. arabjchem.orgresearchgate.net For instance, the introduction of both electron-donating and electron-withdrawing groups can lead to a smaller energy gap compared to the parent quinoline molecule. researchgate.net This suggests that this compound would likely exhibit a lower HOMO-LUMO gap, making it a potentially reactive molecule with interesting electronic properties.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative 1 | - | - | 4.81 |

| Quinoline Derivative 2 | - | - | 4.27 |

| Quinoline Derivative 3 | - | - | 4.08 |

Note: Data extracted from a study on various quinoline derivatives to illustrate the range of energy gaps. arabjchem.org The specific derivatives are not named in the source.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized molecular geometry and total energy of a system. nih.govnoveltyjournals.com For quinoline derivatives, DFT calculations, often using functionals like B3LYP with various basis sets, have been successfully employed to determine bond lengths, bond angles, and dihedral angles. noveltyjournals.comijpras.com

In a theoretical study of this compound, DFT calculations would reveal a planar quinoline core with the ethoxy and nitrile groups attached. The geometry of the ethoxy group, particularly the C-O-C bond angle and the torsion angle relative to the quinoline ring, would be determined. Similarly, the linearity of the cyano group and its bond lengths with the quinoline ring would be established.

A study on halogenated quinoline derivatives demonstrated that DFT can accurately predict geometric parameters that are in good agreement with experimental X-ray diffraction data. nih.gov For instance, the planarity of the quinoline and attached phenyl rings was confirmed by the calculated torsion angles. nih.gov This gives confidence that DFT would provide a reliable prediction of the three-dimensional structure of this compound.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating reaction mechanisms that are otherwise difficult to study experimentally. A relevant study by El-Demerdash et al. (2023) investigated the thermal decomposition of 2-ethoxyquinoline (B1605111) (2-EQ), a close structural analog of this compound, using DFT and other high-level computational methods. nih.govnih.govresearchgate.net

The study explored the pyrolytic elimination of ethylene (B1197577) from 2-EQ, revealing two primary competing pathways: one leading to a keto tautomer and the other to an enol tautomer. nih.govnih.govresearchgate.net The formation of the keto tautomer proceeds through a six-membered transition state, which was found to be significantly lower in energy than the four-membered transition state required for the enol form. nih.govresearchgate.net This indicates that the decomposition to the keto form and ethylene is both kinetically and thermodynamically favored over a wide temperature range. nih.govnih.gov

Table 2: Calculated Activation Energies for the Thermal Decomposition of 2-Ethoxyquinoline (2-EQ)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Keto Tautomer Formation | Six-membered ring | Lower Energy |

| Enol Tautomer Formation | Four-membered ring | Higher Energy |

Note: This table summarizes the qualitative findings from the computational study on 2-ethoxyquinoline by El-Demerdash et al. (2023). nih.govresearchgate.net Specific energy values are not provided in this summary.

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic properties such as UV-Vis absorption spectra. nih.govresearchgate.netillinois.edu These calculations can provide insights into the electronic transitions responsible for the observed spectral bands.

For quinoline derivatives, TD-DFT calculations have been shown to reproduce experimental absorption spectra with good accuracy. researchgate.netillinois.eduillinois.edu The calculations typically reveal that the main absorption bands in the UV-Vis spectrum arise from π→π* transitions involving the frontier molecular orbitals. researchgate.net

In the case of this compound, TD-DFT calculations would likely predict absorption maxima influenced by the donor-acceptor nature of the substituents. The intramolecular charge transfer from the ethoxy group to the cyano-substituted quinoline core would be expected to result in a red-shift of the main absorption band compared to unsubstituted quinoline. The solvent environment can also be incorporated into these models to provide more accurate predictions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For quinoline derivatives, the nitrogen atom in the quinoline ring typically represents a region of negative electrostatic potential, making it a likely site for interaction with electrophiles. researchgate.net In this compound, the oxygen atom of the ethoxy group would also contribute to the negative potential region. Conversely, the presence of the electron-withdrawing cyano group would create a region of positive potential around the carbon atom of the nitrile group and potentially on the adjacent parts of the quinoline ring. The cyano group itself can create a positive π-hole, making it a site for interaction with nucleophiles. nih.gov

MEP analysis of similar molecules has been instrumental in understanding their biological activity and intermolecular interactions. researchgate.net For this compound, the MEP map would provide a clear visual guide to its reactivity, highlighting the areas most likely to engage in chemical reactions.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, particularly those with strong donor and acceptor groups connected by a π-conjugated system, often exhibit non-linear optical (NLO) properties. researchgate.net These materials are of great interest for applications in photonics and optoelectronics. researchgate.netmdpi.com

The NLO response of a molecule is quantified by its hyperpolarizability. Theoretical calculations using DFT can predict the first hyperpolarizability (β), a key parameter for second-order NLO materials. researchgate.net Studies on quinoline-based Schiff bases and other derivatives have shown that the presence of donor and acceptor substituents can lead to significant NLO responses. researchgate.net The electron-donating ethoxy group and the electron-accepting cyano group in this compound, connected by the quinoline π-system, create a D-π-A (donor-π-acceptor) framework. This architecture is known to enhance NLO properties. mdpi.com

Theoretical investigations into similar D-π-A quinoline systems have demonstrated that they can possess large hyperpolarizability values, suggesting their potential as NLO materials. mdpi.com It is therefore highly probable that this compound would also exhibit notable NLO properties, a hypothesis that could be confirmed through specific computational studies.

Advanced Applications and Materials Science Perspectives

2-ethoxyquinoline-6-carbonitrile as a Versatile Synthetic Building Block for Complex Organic Molecules

While no specific examples of complex organic molecules synthesized directly from this compound are documented in readily available literature, its structure suggests significant potential as a versatile synthetic intermediate. The quinoline (B57606) core is a common scaffold in medicinal chemistry and materials science. The ethoxy group at the 2-position and the carbonitrile (nitrile) group at the 6-position offer distinct sites for chemical modification.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening pathways to a wide array of derivatives. Furthermore, the quinoline ring itself can be functionalized. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, are well-established methods for modifying halo-quinolines. researchgate.netnih.govrsc.orgacs.orgacs.org Although this compound is not halogenated, the synthesis of a halogenated precursor would allow for such functionalization. A related compound, N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), is known as a specific reagent for carboxyl groups, highlighting the reactivity of the ethoxyquinoline system. wikipedia.org

A plausible synthetic route to creating more complex structures from a related quinoline could involve a modified Sonogashira coupling. This reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.orgacs.orgacs.org For example, a hypothetical 2-ethoxy-6-haloquinoline could be coupled with various alkynes to introduce new functionalities, which could then be further elaborated.

Exploration in Organic Materials Science

The electronic properties of the quinoline system suggest potential applications in materials science, although specific studies on this compound are lacking.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Quinoline derivatives are known to be used in organic electronics due to their electron-transporting capabilities. The combination of the electron-withdrawing nitrile group and the electron-donating ethoxy group on the quinoline core of this compound could lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a desirable characteristic for OLED emitters. However, without experimental data, this remains speculative.

Application in Functional Dyes and Pigments

The extended π-system of the quinoline ring is a fundamental feature of many chromophores. The nature and position of substituents can tune the absorption and emission wavelengths of the molecule. The nitrile and ethoxy groups on this compound would be expected to influence its color and photophysical properties. Again, no specific studies on this compound as a dye or pigment have been found.

Integration into Polymer Architectures for Advanced Materials

The functional groups of this compound could potentially be used to incorporate this moiety into polymer chains. For example, the nitrile group could be modified to create a polymerizable group, or the quinoline ring could be functionalized with a vinyl or other polymerizable substituent. Such polymers could exhibit the electronic or optical properties of the quinoline derivative, leading to advanced materials with applications in fields like organic electronics or sensing.

Non-Linear Optics (NLO) Applications

Molecules with significant intramolecular charge transfer characteristics, often arising from donor-acceptor substitution patterns on a conjugated system, can exhibit non-linear optical (NLO) properties. The donor-acceptor character of this compound makes it a candidate for NLO applications. However, no NLO studies on this specific compound have been reported.

This compound as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of the quinoline ring and the nitrogen of the nitrile group in this compound are potential coordination sites for metal ions. The formation of metal complexes with quinoline-based ligands is a vast field of study, with applications in catalysis, sensing, and materials science. The specific electronic and steric properties imparted by the ethoxy and nitrile substituents would influence the coordination chemistry and the catalytic activity of any resulting metal complexes. While patents exist for the synthesis of metal complexes with other functionalized quinolines for catalytic purposes, there is no specific mention of this compound in this context. nih.gov

Metal Complexation Studies6.3.2. Catalytic Activity of this compound-Metal Complexes

Further research would be required to explore the potential of this compound in these areas. Without primary research data, any discussion would be purely speculative and would not adhere to the required standards of a scientifically accurate and informative article.

Future Research Directions and Challenges in 2 Ethoxyquinoline 6 Carbonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. numberanalytics.comnih.gov These methods, while foundational, often suffer from harsh reaction conditions, low atom economy, and the use of hazardous reagents. researchgate.netmdpi.com For 2-ethoxyquinoline-6-carbonitrile, developing greener and more efficient synthetic pathways is a primary research goal.

Future efforts should focus on several key areas:

Transition Metal-Catalyzed Reactions: Exploring catalytic cycles using metals like palladium, copper, or gold could offer milder reaction conditions and improved yields for the construction and functionalization of the quinoline core. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents like water or ionic liquids, as well as alternative energy sources such as microwave irradiation, can significantly reduce the environmental impact of synthesis. researchgate.net

Novel Catalytic Systems: The development of nanocatalysts, metal-organic frameworks (MOFs), and polymer-supported catalysts presents an opportunity for creating highly efficient and recyclable systems for quinoline synthesis. researchgate.net

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the final product in a single step can improve efficiency and reduce waste. A novel approach, for instance, involves the synthesis of quinoline derivatives directly from nitroarenes. repec.org

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Modern & Sustainable Methods |

|---|---|---|

| Reaction Conditions | High temperatures, strong acids/bases mdpi.com | Milder conditions, often room temperature mdpi.com |

| Catalysts | Often stoichiometric reagents or harsh catalysts | Transition metals, nanocatalysts, biocatalysts researchgate.netresearchgate.net |

| Solvents | Often hazardous organic solvents mdpi.com | Water, ionic liquids, solvent-free conditions researchgate.net |

| Atom Economy | Generally low, with significant by-product formation | High, especially in one-pot and multicomponent reactions |

| Environmental Impact | High | Low |

Unexplored Reactivity and Novel Transformations of this compound

The unique arrangement of functional groups in this compound opens the door to a wide range of chemical transformations that have yet to be explored. The nitrile group, the ethoxy substituent, and the quinoline ring itself are all sites for potential reactions.

Future research could investigate:

Transformations of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form new heterocyclic rings.

Reactivity of the Ethoxy Group: The 2-ethoxy group can potentially be substituted via nucleophilic aromatic substitution reactions, allowing for the introduction of other alkoxy, aryloxy, or amino groups, thereby diversifying the available derivatives.

Ring Transformation Reactions: Under specific conditions, such as ozonolysis followed by treatment with a base, the quinoline ring itself can be transformed into other heterocyclic systems, like indoles. researchgate.net This represents a powerful method for generating molecular diversity.

Radical Reactions: The use of radical insertion or catalyzed reactions is an emerging area in quinoline chemistry that allows for the construction of the quinoline scaffold with high atom efficiency and step economy. nih.gov Investigating the behavior of this compound under radical conditions could lead to novel C-H functionalization or annulation products.

Advancements in Computational Predictive Models for Property and Reactivity Profiling

Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. mdpi.com For this compound, developing robust predictive models can accelerate research by identifying promising derivatives and predicting their properties before undertaking costly and time-consuming synthesis.

Key areas for advancement include:

Quantitative Structure-Activity Relationship (QSAR) Models: 2D and 3D-QSAR models can establish mathematical relationships between the molecular structure of quinoline derivatives and their biological activity or physical properties. nih.govmdpi.com These models can predict the activity of new, unsynthesized compounds, guiding synthetic efforts. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives might interact with biological targets or how they would behave in a material matrix. nih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic structure, reactivity, and photophysical properties of the molecule, aiding in the design of new reactions and functional materials. researchgate.net

Table 2: Key Computational Models for Quinoline Derivative Research

| Model Type | Application | Predicted Properties |

|---|---|---|

| 2D-QSAR | Correlates 2D structural features with activity. mdpi.com | Biological activity (e.g., IC50), toxicity. nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Correlates 3D molecular fields with activity. mdpi.commdpi.com | Binding affinity, steric and electrostatic interactions. nih.gov |

| Molecular Docking | Predicts binding mode and affinity to a target. nih.gov | Binding energy, key interacting residues. |

| Molecular Dynamics (MD) | Simulates the movement of the molecule over time. nih.gov | Conformational stability, binding flexibility. |

| DFT | Calculates electronic structure and properties. researchgate.net | Reactivity indices, spectroscopic properties. |

Expanding the Scope of Non-Biological Applications in Emerging Technologies

While quinolines are heavily researched for their pharmacological potential, their unique electronic and photophysical properties also make them attractive candidates for various non-biological applications. numberanalytics.com Research into this compound for emerging technologies is a promising, yet underexplored, avenue.

Potential application areas to investigate include:

Organic Electronics: The extended π-system of the quinoline ring suggests potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in organic field-effect transistors (OFETs). The electron-withdrawing nitrile group and electron-donating ethoxy group could be tuned to achieve desired electronic properties.

Fluorescent Probes and Sensors: Quinoline derivatives can exhibit fluorescence. researchgate.net The sensitivity of the electronic structure of this compound to its environment could be exploited to develop fluorescent sensors for detecting metal ions, anions, or other specific analytes.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and oxygen atoms, such as quinolines, are known to be effective corrosion inhibitors for metals. researchgate.net The potential of this compound in this area warrants investigation.

Overcoming Methodological Limitations in Synthesis and Characterization

Despite advancements, several methodological challenges hinder the rapid exploration of quinoline chemistry. Overcoming these limitations is crucial for advancing the study of this compound.

Key challenges include:

Limited Substrate Scope: Many classical quinoline syntheses have a limited tolerance for certain functional groups, restricting the diversity of accessible derivatives. numberanalytics.com The Friedländer synthesis, for example, is limited by the availability of appropriately substituted ortho-aminobenzaldehyde derivatives. numberanalytics.com

Purification Difficulties: The removal of catalysts, particularly metals from transition metal-catalyzed reactions, can be challenging and costly. Similarly, solvents used in high-temperature reactions can be difficult to remove from the final product. mdpi.com

Regioselectivity Control: Controlling the position of substituents during the synthesis or functionalization of the quinoline ring can be difficult, often leading to mixtures of isomers that are challenging to separate and characterize.

Characterization of Complex Structures: While standard techniques like NMR and mass spectrometry are powerful, unambiguously characterizing complex, multi-substituted quinoline derivatives or novel transformation products can still be a significant challenge.

Future research must focus on developing more robust and versatile synthetic methods that tolerate a wider range of functional groups and provide better control over regioselectivity. researchgate.net Additionally, advancements in purification techniques and analytical methods are needed to streamline the characterization of novel this compound derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-ethoxyquinoline-6-carbonitrile in laboratory settings?

- Methodology : Use nitrile gloves and a full chemical-resistant suit to avoid skin contact. Store in tightly sealed containers in a dry, ventilated area. Inspect gloves before use and follow proper removal techniques to prevent contamination. Respiratory protection is advised if aerosolization occurs. Regularly consult safety data sheets for updates .

Q. What synthetic routes are available for the preparation of this compound?

- Methodology : Adapt classical quinoline synthesis protocols such as the Gould–Jacob or Friedländer reactions. Introduce the ethoxy and nitrile groups via nucleophilic substitution or cyanation reactions. Optimize solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., palladium for cross-coupling) to enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Employ H/C NMR to confirm substituent positions and purity. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (via SHELX software) resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodology : Conduct fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). Use HPLC to monitor intermediate formation. For low-yielding steps, explore microwave-assisted synthesis or ionic liquid media to accelerate kinetics .

Q. What strategies should be employed to resolve contradictions in crystallographic data during structural elucidation?

- Methodology : Apply SHELXL’s twin refinement for overlapping diffraction patterns. Validate hydrogen atom positions using difference Fourier maps. Cross-reference with DFT-calculated bond lengths and angles to identify systematic errors .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Validate predictions via kinetic studies (e.g., monitoring nitrile hydrolysis rates under varying pH) .

Q. What methodologies are recommended for assessing the potential biological activity of this compound derivatives?

- Methodology : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate structure-activity relationships (SAR) with substituent electronic profiles (Hammett constants) and steric parameters. Use molecular docking to prioritize candidates for in vivo testing .

Q. How should researchers approach the analysis of conflicting spectroscopic data when characterizing novel quinoline derivatives?

- Methodology : Reconcile NMR/IR discrepancies by repeating experiments under controlled humidity/temperature. Use 2D NMR (COSY, NOESY) to resolve signal overlap. For mass spectrometry anomalies, employ tandem MS/MS to confirm fragmentation pathways .

Data Presentation and Analysis Guidelines

- Raw Data : Include crystallographic CIF files, NMR spectra, and chromatograms in appendices. Highlight processed data (e.g., refined atomic coordinates, kinetic plots) in the main text .

- Statistical Validation : Apply Student’s t-test or ANOVA to compare reaction yields. Report uncertainties in crystallographic R-factors and spectroscopic signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.